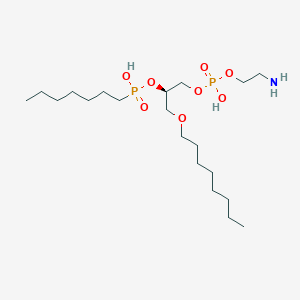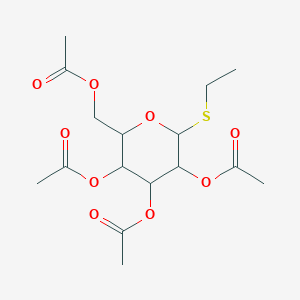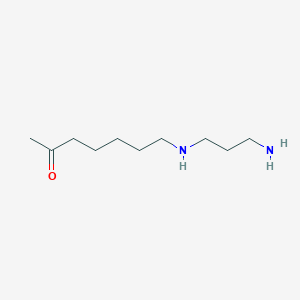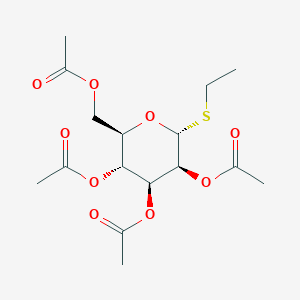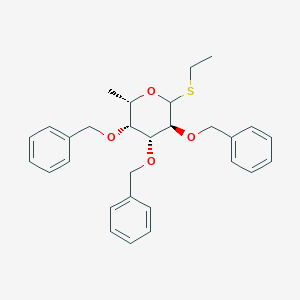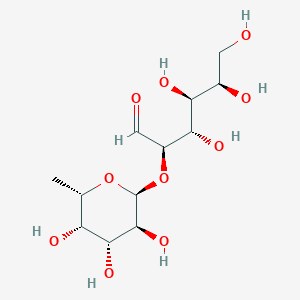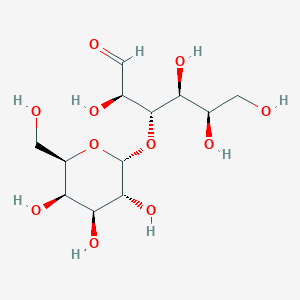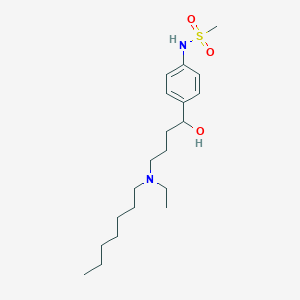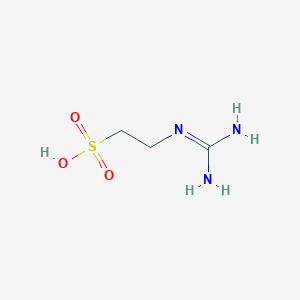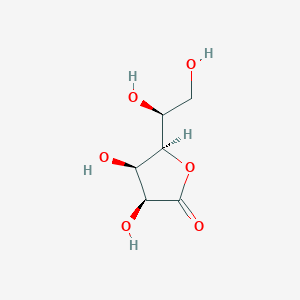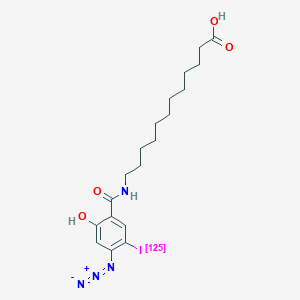
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been used in various research studies due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves its ability to covalently bind to proteins. When exposed to UV light, the azido group in the molecule undergoes a photochemical reaction and forms a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein, resulting in the formation of a covalent bond between the protein and the molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate depend on the specific protein that it binds to. In general, the covalent binding of the molecule to a protein can lead to changes in the protein's structure and function. This can result in altered biochemical and physiological effects, such as changes in enzyme activity or signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in lab experiments is its ability to covalently bind to proteins, allowing for the identification and study of protein binding sites. Additionally, its synthetic nature allows for the creation of modified versions of the molecule with different properties and applications.
One limitation of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is its potential for non-specific binding to proteins. This can lead to false-positive results and make it difficult to accurately identify the protein of interest.
Future Directions
There are many potential future directions for the use of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in scientific research. One direction is the development of modified versions of the molecule with improved specificity and binding affinity. Another direction is the use of the molecule in drug discovery research to identify potential drug targets and to develop new drugs. Additionally, the molecule could be used in the study of protein-protein interactions and in the development of new diagnostic tools for disease detection.
Synthesis Methods
The synthesis of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves a series of chemical reactions. The first step involves the reaction of 5-iodosalicylic acid with thionyl chloride to form 5-iodosalicyloyl chloride. The second step involves the reaction of 5-iodosalicyloyl chloride with sodium azide to form 5-iodo-4-azido-2-hydroxybenzoic acid. The final step involves the reaction of 5-iodo-4-azido-2-hydroxybenzoic acid with dodecanol and dicyclohexylcarbodiimide to form 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate.
Scientific Research Applications
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate has been used in various scientific research studies. It has been used as a photoaffinity label to identify and study the binding sites of proteins. It has also been used as a tool to study the structure and function of membrane proteins. Additionally, it has been used in drug discovery research to identify potential drug targets and to develop new drugs.
properties
CAS RN |
125108-86-3 |
|---|---|
Product Name |
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate |
Molecular Formula |
C19H26IN4O4- |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
12-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/i20-2 |
InChI Key |
BLPGXBIWGYWBIP-UHFFFAOYSA-M |
Isomeric SMILES |
C1=C(C(=CC(=C1[125I])N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-] |
synonyms |
12-((5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate 12-IFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



